N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
The compound “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group . Sulfonamides are known for their wide range of biological activities and are used in many pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a central carbon atom (from the glycinamide) bonded to two nitrogen atoms. Each of these nitrogen atoms would be bonded to a phenyl ring, one of which would have a chlorine atom attached (4-chlorophenyl) and the other would have a sulfonyl group attached (phenylsulfonyl) .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the sulfonyl and amine groups, as well as the chlorine atom. These functional groups are often reactive and could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact its solubility, while the chlorine atom could affect its reactivity .Scientific Research Applications
Osteoclastogenesis Inhibition and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has shown significant potential in preventing osteoclastogenesis and estrogen-dependent bone loss, indicating its application in treating postmenopausal osteoporosis. PMSA effectively inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a therapeutic strategy for anti-osteoporosis drugs through the reduction of osteoclast activity. Specifically, N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl) prevented bone loss in an ovariectomized (OVX) mouse model, highlighting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Enzymatic and Cellular Pharmacology Insights
Studies have explored the cellular pharmacology of closely related compounds to N2-(4-chlorophenyl)-N2-(phenylsulfonyl)glycinamide, offering insights into their potential therapeutic applications. The cellular uptake and pharmacological behavior of similar sulfonylurea compounds have been analyzed, demonstrating their selective accumulation within cells and potential for drug development. Such studies contribute to understanding the mechanisms of action and therapeutic potential of sulfonylurea derivatives in various diseases (Houghton et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNOMHJCCRAUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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